methyl 2-[(4-oxochromene-2-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
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Properties
IUPAC Name |
methyl 2-[(4-oxochromene-2-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO5S/c1-24-19(23)16-11-6-4-8-15(11)26-18(16)20-17(22)14-9-12(21)10-5-2-3-7-13(10)25-14/h2-3,5,7,9H,4,6,8H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCXPYNTLSXDNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-[(4-oxochromene-2-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound belonging to the class of chromene derivatives. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 403.8 g/mol. Its IUPAC name is methyl 2-[(6-chloro-4-oxochromene-2-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate. The structure includes both chromene and thiophene moieties, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H14ClNO5S |
| Molecular Weight | 403.8 g/mol |
| IUPAC Name | methyl 2-[(6-chloro-4-oxochromene-2-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
| InChI Key | AXKMQRPIYXLJQA-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the condensation of chromene derivatives with thiophene derivatives to form the final product. Reaction conditions such as temperature, pH, and the use of specific catalysts can significantly influence the yield and purity of the synthesized compound.
Antimicrobial Properties
Research indicates that compounds related to chromenes exhibit significant antimicrobial activity. For instance, studies have shown that chromene derivatives can inhibit the growth of various bacteria and fungi, suggesting potential applications as antimicrobial agents. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymatic processes.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It has been found to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. For example, compounds with similar structures have shown promise in targeting specific cancer cell lines such as breast and lung cancer cells.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. This interaction may involve:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It can act on various receptors, influencing cellular signaling pathways.
- DNA Interaction : Some studies suggest that chromene derivatives can intercalate with DNA, leading to disruptions in replication and transcription processes.
Case Studies
- Antimicrobial Study : A study published in Journal of Medicinal Chemistry demonstrated that a related chromene derivative exhibited potent activity against Staphylococcus aureus and Escherichia coli, highlighting the potential for developing new antimicrobial agents based on this scaffold .
- Anticancer Research : In a preclinical study published in Cancer Letters, this compound was shown to reduce tumor growth by inducing apoptosis in human breast cancer cell lines .
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